1-[3-(Benzyloxy)propyl]piperazine 1-[3-(Benzyloxy)propyl]piperazine
Brand Name: Vulcanchem
CAS No.: 655241-66-0
VCID: VC16821984
InChI: InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)13-17-12-4-9-16-10-7-15-8-11-16/h1-3,5-6,15H,4,7-13H2
SMILES:
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

1-[3-(Benzyloxy)propyl]piperazine

CAS No.: 655241-66-0

Cat. No.: VC16821984

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Benzyloxy)propyl]piperazine - 655241-66-0

Specification

CAS No. 655241-66-0
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 1-(3-phenylmethoxypropyl)piperazine
Standard InChI InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)13-17-12-4-9-16-10-7-15-8-11-16/h1-3,5-6,15H,4,7-13H2
Standard InChI Key NCFFOLWITYZSER-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CCCOCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 3-(benzyloxy)propyl group. The benzyloxy moiety introduces aromaticity and hydrophobicity, while the propyl linker modulates flexibility and solubility. The molecular formula is C₁₄H₂₂N₂O, with a calculated molecular weight of 234.34 g/mol .

Key structural attributes include:

  • Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and basicity (pKa ~9.5 for piperazine derivatives) .

  • Benzyloxypropyl Side Chain: The benzyl group (C₆H₅CH₂) attached via an ether linkage to a propyl spacer enhances lipophilicity, potentially influencing membrane permeability in biological systems .

Spectroscopic Characterization

While experimental spectral data for 1-[3-(benzyloxy)propyl]piperazine are unavailable, analogous compounds exhibit predictable patterns:

  • ¹H NMR: Signals near δ 3.5–4.0 ppm (methylene protons adjacent to oxygen and nitrogen), δ 7.2–7.4 ppm (aromatic protons), and δ 2.4–2.8 ppm (piperazine ring protons) .

  • IR Spectroscopy: Stretching vibrations at ~1,100 cm⁻¹ (C-O-C ether linkage) and ~3,300 cm⁻¹ (N-H stretching) .

Synthetic Routes and Optimization

General Synthesis Strategies

Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For 1-[3-(benzyloxy)propyl]piperazine, a plausible route involves:

  • Preparation of 3-(Benzyloxy)propyl Bromide:
    Benzyl alcohol reacts with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) to form the ether intermediate .

  • Alkylation of Piperazine:
    The bromide undergoes nucleophilic substitution with piperazine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) .

Piperazine+3-(Benzyloxy)propyl BromideDMF, 70°C1-[3-(Benzyloxy)propyl]piperazine+HBr\text{Piperazine} + \text{3-(Benzyloxy)propyl Bromide} \xrightarrow{\text{DMF, 70°C}} \text{1-[3-(Benzyloxy)propyl]piperazine} + \text{HBr}

Challenges and Yield Optimization

  • Regioselectivity: Monoalkylation of piperazine requires stoichiometric control to avoid bis-alkylation byproducts. Excess piperazine (2–3 equiv) and controlled reaction times (~12–24 h) improve selectivity .

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures isolates the product in ~40–60% yield .

Pharmacological and Biological Relevance

Receptor Binding and Selectivity

Piperazine derivatives exhibit affinity for adrenergic, dopaminergic, and serotonergic receptors. Structural analogs like HJZ-12 demonstrate subtype selectivity for α₁-adrenoceptors (α₁D/α₁A), suggesting potential applications in benign prostatic hyperplasia (BPH) therapy . For 1-[3-(benzyloxy)propyl]piperazine:

  • Hypothetical α₁-Adrenoceptor Antagonism: The benzyloxy group may enhance lipophilicity, promoting tissue penetration in prostate cells .

  • Apoptotic Induction: Analogous compounds induce caspase-3 activation in BPH-1 cells at IC₅₀ values of 10–15 μM, independent of α₁-AR antagonism .

In Vitro Cytotoxicity Profile

While direct data are lacking, structurally related piperazines show dose-dependent cytotoxicity:

Cell LineIC₅₀ (μM)MechanismSource
BPH-110–15Caspase-3 activation
WPMY-1>40No significant effect

Applications and Future Directions

Industrial and Research Applications

  • Chemical Intermediate: Utilized in synthesizing complex pharmaceuticals (e.g., antipsychotics, antihistamines) .

  • Ligand Design: Modular structure allows for derivatization in drug discovery campaigns.

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